5-Hydroxypyrazinecarboxamide

説明

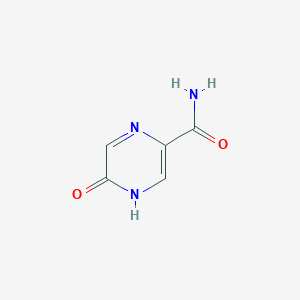

Structure

3D Structure

特性

IUPAC Name |

6-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-5(10)3-1-8-4(9)2-7-3/h1-2H,(H2,6,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENWQEOTDAQROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160973 | |

| Record name | 5-Hydroxypyrazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxypyrazinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13924-96-4 | |

| Record name | 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13924-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxypyrazinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013924964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxypyrazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxypyrazinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Chemical Methodologies of 5 Hydroxypyrazine 2 Carboxamide and Its Precursors

Conventional Synthetic Routes to 5-Hydroxypyrazine-2-carboxamide and its Key Intermediates

Conventional methods for the synthesis of 5-hydroxypyrazine-2-carboxamide and its derivatives often rely on established organic chemistry reactions. These routes typically involve the conversion of a carboxylic acid precursor into a more reactive species to facilitate the formation of the amide bond.

Synthesis from 5-Hydroxypyrazine-2-carboxylic Acid

A primary and straightforward approach to obtaining 5-hydroxypyrazine-2-carboxamide is through the amidation of its corresponding carboxylic acid, 5-hydroxypyrazine-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis where the hydroxyl group of the carboxylic acid is replaced by an amino group.

The direct reaction of a carboxylic acid with an amine to form an amide is generally a challenging process that requires high temperatures and results in the formation of water as a byproduct, which can affect the reaction equilibrium. To overcome these limitations, the carboxylic acid is often "activated" by converting it into a more reactive derivative, such as an acyl chloride or an ester.

A general representation of this synthesis is the condensation of a substituted pyrazine-2-carboxylic acid with an appropriate amine. nih.gov This method has been successfully applied to produce a variety of pyrazinecarboxamide derivatives.

Role of Acyl Chlorides in Pyrazinecarboxamide Formation

The conversion of the carboxylic acid group into an acyl chloride is a common and effective activation strategy. Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, making them highly susceptible to nucleophilic attack by amines. This reactivity facilitates the formation of the amide bond under milder conditions.

The process typically involves treating the pyrazine-2-carboxylic acid derivative with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting pyrazine-2-carbonyl chloride is then reacted with ammonia or a primary or secondary amine to yield the desired pyrazinecarboxamide. This two-step, one-pot approach is widely used for the synthesis of a diverse range of substituted pyrazinecarboxamides. nih.gov

For instance, various substituted pyrazine-2-carboxylic acids have been converted to their corresponding acyl chlorides and subsequently reacted with different amines to produce a series of pyrazinecarboxamide derivatives. nih.gov This highlights the versatility of the acyl chloride intermediate in generating a library of related compounds for further investigation.

Green Chemistry Approaches in Pyrazinecarboxamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. These approaches focus on the use of non-hazardous solvents, reducing waste, and improving energy efficiency.

One-Pot Condensation Reactions for 3-Hydroxy-5-arylpyrazine-2-carboxamide Analogs

A notable green chemistry approach involves the one-pot condensation reaction for the synthesis of pyrazinecarboxamide analogs. For example, a series of 3-hydroxy-5-arylpyrazine-2-carboxamides, which are structurally similar to 5-hydroxypyrazine-2-carboxamide, have been synthesized through a one-pot condensation of arylglyoxals and 2-aminopropanediamide (B132164) in an alkaline solution. researchgate.net This method offers several advantages, including a short reaction time and simple product purification. researchgate.net

This type of multi-component reaction is highly atom-economical, as most of the atoms from the starting materials are incorporated into the final product, thereby reducing waste. The ability to perform the reaction in a single pot also simplifies the experimental setup and reduces the need for intermediate purification steps.

Eco-Friendly Solvent Utilization in Pyrazine (B50134) Derivative Synthesis

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a significant effort to replace them with more environmentally benign alternatives.

Water is an ideal green solvent due to its non-toxic nature, abundance, and safety. The aforementioned one-pot synthesis of 3-hydroxy-5-arylpyrazine-2-carboxamides successfully utilizes water as the reaction medium. researchgate.net Another innovative approach is the use of deep eutectic solvents (DESs) as both catalysts and solvents for the preparation of pyrazine derivatives. imist.ma DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are often biodegradable and have low toxicity.

Furthermore, studies on the enzymatic synthesis of pyrazinamide (B1679903) derivatives have identified tert-amyl alcohol as a greener solvent alternative to more hazardous options like DMF and THF. apexbt.com

Biocatalytic Production and Biotransformation Pathways of Related Compounds

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions, are highly selective, and can often perform complex transformations in a single step.

A significant breakthrough in the biocatalytic production of a key precursor to 5-hydroxypyrazine-2-carboxamide is the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using the microorganism Agrobacterium sp. DSM 6336. consensus.app This whole-cell biotransformation proceeds via pyrazinecarboxylic acid and achieves a high product concentration, making it a viable and attractive route for industrial-scale production. consensus.app

The biotransformation pathways of the related antituberculosis drug, pyrazinamide, are also relevant. In humans, pyrazinamide is metabolized by hepatic enzymes to pyrazinoic acid, which is then further oxidized by xanthine (B1682287) oxidase to 5-hydroxypyrazinoic acid (5-hydroxypyrazine-2-carboxylic acid). nih.gov This in vivo transformation demonstrates a biological pathway for the hydroxylation of the pyrazine ring, a key step in the formation of the target compound's precursor.

Furthermore, enzymatic strategies are being developed for the direct amidation of carboxylic acids. Lipases, such as Candida antarctica lipase B (CALB), have been shown to effectively catalyze the formation of amide bonds between carboxylic acids and amines in greener solvents. mdpi.com Carboxylic acid reductases (CARs) have also been engineered to catalyze amide bond formation by reacting an acyl adenylate intermediate with an amine nucleophile. polimi.it These enzymatic approaches hold promise for the direct, environmentally friendly synthesis of 5-hydroxypyrazine-2-carboxamide from its carboxylic acid precursor.

Table of Research Findings on Pyrazinecarboxamide Synthesis

| Methodology | Key Reactants/Catalysts | Product(s) | Key Findings |

| Conventional Synthesis | 5-Hydroxypyrazine-2-carboxylic acid, Thionyl chloride, Amine | 5-Hydroxypyrazine-2-carboxamide and derivatives | Acyl chloride formation is a key activation step for efficient amidation. |

| One-Pot Condensation | Arylglyoxals, 2-Aminopropanediamide | 3-Hydroxy-5-arylpyrazine-2-carboxamide analogs | An efficient and green method with short reaction times and simple purification. researchgate.net |

| Eco-Friendly Solvents | Deep Eutectic Solvents (DESs), tert-Amyl alcohol | Pyrazine derivatives | Water, DESs, and tert-amyl alcohol are viable green alternatives to traditional organic solvents. researchgate.netimist.maapexbt.com |

| Biocatalysis | Agrobacterium sp. DSM 6336, 2-Cyanopyrazine | 5-Hydroxypyrazine-2-carboxylic acid | A highly efficient whole-cell biotransformation for a key precursor. consensus.app |

| Biotransformation | Pyrazinamide, Hepatic enzymes (e.g., xanthine oxidase) | 5-Hydroxypyrazinoic acid | Demonstrates a natural pathway for the hydroxylation of the pyrazine ring. nih.gov |

| Enzymatic Amidation | Carboxylic acid, Amine, Lipase (e.g., CALB), Carboxylic Acid Reductase (CAR) | Amides (including pyrazinecarboxamides) | Enzymes can directly catalyze amide bond formation under mild and green conditions. mdpi.compolimi.it |

Microbial Transformation of Pyrazine Precursors (e.g., 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid by Agrobacterium sp. DSM 6336)

A notable method for the synthesis of 5-hydroxypyrazine-2-carboxylic acid, a precursor to 5-hydroxypyrazine-2-carboxamide, involves the use of whole-cell biotransformation. The microorganism Agrobacterium sp. DSM 6336 has been effectively utilized to convert 2-cyanopyrazine into 5-hydroxypyrazine-2-carboxylic acid. consensus.app This biocatalytic process is a two-enzyme-step conversion.

Research into this microbial transformation has led to the development of a fermentation process that achieves a significant product concentration. Specifically, a concentration of 286 mM, which is equivalent to 40 grams per liter, of 5-hydroxypyrazine-2-carboxylic acid has been obtained. consensus.app Following the bioconversion, an optimized isolation method allows for a total yield of 80%. consensus.app This method presents a viable and efficient route to a versatile chemical building block used in the synthesis of new antituberculous agents. consensus.app

| Parameter | Value |

| Microorganism | Agrobacterium sp. DSM 6336 |

| Substrate | 2-cyanopyrazine |

| Product | 5-hydroxypyrazine-2-carboxylic acid |

| Product Concentration | 286 mM (40 g/l) |

| Total Yield | 80% |

Optimization of Biocatalytic Processes via Ionic Equilibria of 5-Hydroxypyrazine-2-carboxylic Acid

The optimization of the biocatalytic production of 5-hydroxypyrazine-2-carboxylic acid can be significantly influenced by its acid-base properties and the resulting ionic equilibria in solution. nih.gov Potentiometric titration has been employed to determine the relevant acid-base characteristics of this important intermediate. nih.gov

The dissociation of 5-hydroxypyrazine-2-carboxylic acid occurs in two steps. The determined dissociation constants (pKa values) are pKa1 = 3.42 and pKa2 = 7.96. nih.gov The first dissociation constant designates 5-hydroxypyrazine-2-carboxylic acid as a medium-weak acid. nih.gov

Understanding these ionic equilibria is crucial for process optimization. The distribution diagram of the dissociated species and the buffer-strength diagram provide valuable insights into the compound's behavior at different pH levels. nih.gov This information is instrumental in selecting the optimal pH for the biotransformation of pyrazine-2-carboxylic acid and for predicting pH shifts during the process. nih.gov Furthermore, these data are essential for determining the optimal pH for the precipitation of 5-hydroxypyrazine-2-carboxylic acid during downstream processing. nih.gov

| Dissociation Constant | Value |

| pKa1 | 3.42 |

| pKa2 | 7.96 |

Structural Analog Development and Derivative Research

Exploration of Pyrazine (B50134) Ring Substitutions for Biological Activity

Halogenated Pyrazinecarboxamide Derivatives

The introduction of halogen atoms, such as chlorine and fluorine, onto the pyrazine ring has been a key strategy in the development of novel pyrazinecarboxamide derivatives with enhanced biological activities. researchgate.netnih.govmdpi.commdpi.commdpi.comnih.govjst.go.jpresearchgate.netmssm.eduresearchgate.net

5-Chloro Analogs:

Research has shown that the presence of a chlorine atom at the 5-position of the pyrazine ring can significantly influence the antimycobacterial properties of these compounds. nih.govnih.gov A series of 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated notable in vitro activity against Mycobacterium tuberculosis. nih.gov The phenyl portion of these molecules was found to tolerate a wide array of substituents while retaining biological activity. nih.gov Specifically, the introduction of hydroxyl groups on the phenyl ring was associated with reduced cytotoxicity. nih.gov For instance, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was effective against all tested mycobacterial strains. nih.gov

Furthermore, N-benzyl-5-chloropyrazine-2-carboxamides have also been synthesized and evaluated. nih.gov While this series showed lower activity against M. tuberculosis compared to their anilide counterparts, certain derivatives, such as 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide and 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, were active against Mycobacterium kansasii, a species naturally resistant to pyrazinamide (B1679903). nih.gov

6-Fluoro Analogs:

A prominent example of a 6-fluoro substituted pyrazinecarboxamide is Favipiravir (B1662787) (6-fluoro-3-hydroxypyrazine-2-carboxamide), which has demonstrated potent inhibitory activity against various RNA viruses. jst.go.jpmssm.eduresearchgate.net The synthesis of Favipiravir has been a subject of interest, with various methods being developed to improve its production. jst.go.jpresearchgate.net One reported synthetic route involves four main steps: amidation, nitration, reduction, and fluorination. jst.go.jpmssm.eduresearchgate.net The molecular structure of Favipiravir is nearly planar, and it features an intramolecular hydrogen bond. jst.go.jpmssm.edu

The table below summarizes the biological activities of some halogenated pyrazinecarboxamide derivatives:

| Compound | Substitution | Biological Activity | Reference |

| 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | 5-Chloro | Antimycobacterial (M. tuberculosis, M. kansasii, M. avium) | nih.gov |

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | 5-Chloro | Antimycobacterial (M. kansasii) | nih.gov |

| 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) | 6-Fluoro | Antiviral (RNA viruses) | jst.go.jpmssm.eduresearchgate.net |

| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | 5-tert-Butyl, 6-Chloro | Antimycobacterial (M. tuberculosis) | nih.gov |

| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | 6-Chloro | Photosynthesis inhibition | researchgate.netnih.gov |

Aromatic and Hydroxyl Substituent Variations on Pyrazine Analogs

The introduction of aromatic and hydroxyl groups as substituents on the pyrazine ring or on moieties attached to it has been explored to modulate the biological activity of pyrazinecarboxamide analogs. nih.govresearchgate.net

Research into substituted pyrazinecarboxamides has revealed that derivatives with a 3,5-bromo-4-hydroxyphenyl group exhibit significant activity against Mycobacterium tuberculosis. nih.govresearchgate.net This highlights the importance of both halogen and hydroxyl substitutions on the aromatic ring attached to the carboxamide nitrogen.

In a study of 3-phenoxypyrazine-2-carboxamide derivatives, various substitutions on the phenol (B47542) ring were investigated. scispace.com The results indicated that compounds with 2-chloro and 2,5-dichloro substituents on the phenoxy group displayed remarkable agonistic activities against the TGR5 receptor, a target for metabolic disorders. scispace.com

Furthermore, the synthesis of 3-hydroxy-5-arylpyrazine-2-carboxamides, which are structural analogs of favipiravir, has been achieved through a one-pot condensation reaction. nih.govresearchgate.net These compounds incorporate both a hydroxyl group at the 3-position and an aryl group at the 5-position of the pyrazine ring, offering a platform for developing new antiviral agents. nih.gov

The following table presents examples of pyrazine analogs with aromatic and hydroxyl substitutions and their observed biological activities:

| Compound | Substitution | Biological Activity | Reference |

| 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid | 3,5-Bromo, 4-Hydroxy on phenyl | Antimycobacterial (M. tuberculosis) | nih.govresearchgate.net |

| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide | 5-tert-Butyl, 6-Chloro on pyrazine; 5-Bromo, 2-Hydroxy on phenyl | Photosynthesis inhibition | nih.govresearchgate.net |

| 3-phenoxypyrazine-2-carboxamide derivatives with 2-chloro and 2,5-dichloro substituents | 3-Phenoxy on pyrazine; 2-Chloro or 2,5-Dichloro on phenol | TGR5 agonism | scispace.com |

| 3-hydroxy-5-arylpyrazine-2-carboxamides | 3-Hydroxy, 5-Aryl on pyrazine | Structural analogs of antiviral agent favipiravir | nih.govresearchgate.net |

Modifications of the Carboxamide Moiety

N-Substituted Pyrazine-2-carboxamides

Modifications of the carboxamide nitrogen with various substituents, particularly N-phenyl and N-benzyl groups, have been a key area of investigation in the development of biologically active pyrazine-2-carboxamide derivatives. researchgate.netnih.govmdpi.commdpi.commdpi.com

N-Phenyl Derivatives:

The synthesis of N-phenylpyrazine-2-carboxamides has been achieved through the condensation of substituted pyrazinecarboxylic acid chlorides with various ring-substituted anilines. researchgate.netnih.gov These compounds have been evaluated for a range of biological activities, including herbicidal and antimycobacterial effects. researchgate.netnih.gov For instance, 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide has shown high activity against Mycobacterium tuberculosis. nih.gov The biological activity of these compounds is influenced by factors such as lipophilicity and the electronic effects of the substituents on the phenyl ring. researchgate.net

N-Benzyl Derivatives:

A series of N-benzylpyrazine-2-carboxamides has been synthesized by reacting substituted pyrazinecarboxylic acid chlorides with substituted benzylamines. nih.govmdpi.com These derivatives have been tested for their antimycobacterial and antifungal activities. nih.govmdpi.com Notably, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. nih.govmdpi.com Another compound, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide, exhibited the highest antifungal activity against Trichophyton mentagrophytes. nih.govmdpi.com

The table below provides a summary of the biological activities of representative N-substituted pyrazine-2-carboxamides.

| Compound | N-Substituent | Biological Activity | Reference |

| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | N-(3-trifluoromethylphenyl) | Antimycobacterial (M. tuberculosis) | nih.gov |

| 2-(5-methyl-pyrazine-2-carboxamido)benzoic acid | N-(2-carboxyphenyl) | Photosynthesis inhibition | researchgate.net |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | N-(4-methoxybenzyl) | Antimycobacterial (M. tuberculosis) | nih.govmdpi.com |

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | N-(3-trifluoromethylbenzyl) | Antifungal (T. mentagrophytes) | nih.govmdpi.com |

Incorporating Complex Heterocyclic Side Chains

The incorporation of complex heterocyclic side chains, such as those containing a pyrrolidine (B122466) ring, into the pyrazinecarboxamide scaffold represents a strategy to enhance biological activity and explore new chemical space. researchgate.net The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional nature and its presence in many bioactive molecules. nih.gov

While direct examples of pyrrolidine-containing 5-hydroxypyrazine-2-carboxamides are not extensively detailed in the provided context, the synthesis of related structures, such as N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, demonstrates the feasibility of incorporating complex heterocyclic systems. rsc.org These compounds, which feature a piperazine (B1678402) ring linked to the pyrazine-2-carboxamide core, have been evaluated for their anti-tubercular activity. rsc.org

Synthetic Strategies for Novel 5-Hydroxypyrazine-2-carboxamide Analogs

The synthesis of novel 5-hydroxypyrazine-2-carboxamide analogs involves a variety of chemical strategies, often starting from substituted pyrazine-2-carboxylic acids or their derivatives.

A common approach involves the activation of the carboxylic acid group of a pyrazine-2-carboxylic acid, followed by reaction with a suitable amine. For instance, pyrazine-2-carboxylic acids can be converted to their corresponding acid chlorides using reagents like thionyl chloride. researchgate.netnih.gov These activated acyl chlorides can then be reacted with a wide range of amines, including substituted anilines and benzylamines, to form the desired N-substituted pyrazine-2-carboxamides. researchgate.netnih.govmdpi.comnih.gov

Another synthetic route is the Suzuki cross-coupling reaction. This method has been employed for the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, where an aryl boronic acid is coupled with an N-aryl-halide-substituted pyrazine-2-carboxamide in the presence of a palladium catalyst. mdpi.com

For the synthesis of 3-hydroxypyrazine-2-carboxamide (B1682577) analogs, a one-pot condensation reaction has been developed. This method involves the reaction of arylglyoxals with 2-aminopropanediamide (B132164) in an alkaline solution. nih.govresearchgate.net This approach is considered a green and sustainable method for producing these compounds. nih.gov

Furthermore, enzymatic synthesis has been explored as a greener alternative for the production of pyrazinamide derivatives. Lipases can catalyze the amidation of pyrazine esters with various amines in organic solvents, offering a milder and more selective synthetic route. nih.gov

The synthesis of halogenated derivatives often involves specific halogenation steps. For example, the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir) can be achieved through a multi-step process that includes nitration, reduction of the nitro group to an amine, and subsequent fluorination. jst.go.jpresearchgate.net

These synthetic strategies provide a versatile toolbox for the creation of a diverse library of 5-hydroxypyrazine-2-carboxamide analogs with a wide range of substitutions on both the pyrazine ring and the carboxamide moiety, enabling the exploration of their potential biological activities.

Structure Activity Relationship Sar Investigations of 5 Hydroxypyrazine 2 Carboxamide Analogs

Elucidation of Key Pharmacophoric Features within the Pyrazinecarboxamide Core

The antiviral action of 5-hydroxypyrazine-2-carboxamide analogs is not direct but relies on intracellular transformation into a pharmacologically active form. These compounds function as prodrugs, meaning they are metabolized within the cell to exert their effect. drugbank.comwikipedia.org

The core mechanism involves a series of enzymatic steps, primarily ribosylation and subsequent phosphorylation, to form the active metabolite, pyrazinecarboxamide-ribofuranosyl-5'-triphosphate (RTP). drugbank.comnih.gov This active form, for instance, favipiravir-RTP, is the key pharmacophore that interacts with the viral machinery. nih.gov

The essential pharmacophoric features are centered on the ability of the active RTP metabolite to mimic natural purine (B94841) nucleosides, such as guanosine (B1672433) and adenosine (B11128). wikipedia.orgnih.gov This molecular mimicry allows it to be recognized by the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral gene replication and transcription. nih.govdrugbank.com

Key structural elements contributing to this mimicry include:

The Pyrazine (B50134) Ring System: This forms the core scaffold that mimics the purine base.

The Carboxamide Group: A crucial feature, the rotating carboxamide moiety (-CONH2), allows the molecule to present different hydrogen bonding patterns, enabling it to be ambiguously recognized as either a guanine (B1146940) or adenine (B156593) analog by the viral polymerase. asm.org

The Ribofuranosyl-5'-triphosphate Moiety: This portion, added intracellularly, is vital for the molecule to be accepted as a substrate by the polymerase and incorporated into the growing viral RNA chain. nih.gov

Pharmacophore modeling studies have further refined these observations, identifying specific hydrogen bond acceptor (HBA) and hydrophobic (HY) interaction sites as critical for the binding of the active metabolite to the viral RdRp enzyme. researchgate.net The ultimate antiviral effect is achieved when the incorporation of this fraudulent nucleotide leads to the termination of RNA chain elongation or induces lethal mutations in the viral genome. nih.gov

Impact of Pyrazine Ring Substituents on Biological Activity Profiles

Modifications to the pyrazine ring of the 5-hydroxypyrazine-2-carboxamide scaffold have a profound impact on the resulting compound's antiviral potency and metabolic activation profile. The parent compound, 3-hydroxypyrazine-2-carboxamide (B1682577) (T-1105), is itself active but demonstrates a higher dependency on the specific cell line for its activation compared to its fluorinated analog, favipiravir (B1662787) (T-705). nih.gov

The introduction of a fluorine atom at the C-6 position (to create favipiravir) is a critical enhancement. nih.govresearchgate.net This substitution significantly improves the compound's antiviral activity. The high electronegativity of fluorine can alter the electronic distribution of the pyrazine ring, which may enhance the efficiency of its intracellular conversion to the active triphosphate form or improve its interaction with the viral polymerase. nih.govmdpi.com

Research has systematically explored the effect of various substituents at this position to optimize biological activity. The goal is to improve the binding affinity to the viral RdRp and enhance the productive binding modes that lead to viral inhibition. nih.gov A comparative study of favipiravir analogs with different substituents at the 6-position provides insight into the SAR at this site.

| Compound | Substituent (R) at C-6 | Observed Activity Trend | Reference |

|---|---|---|---|

| T-1105 | -H | Active, but less potent and more cell-line dependent for activation. | nih.gov |

| Favipiravir (T-705) | -F | Potent, broad-spectrum antiviral activity. The benchmark for this class. | nih.govnih.gov |

| Experimental Analogs | -Cl | Investigated to modulate electronic properties and binding affinity to viral RdRp. The relative potency varies depending on the specific virus and assay system. | nih.govmdpi.com |

| -Br | |||

| -I | |||

| -CH3 | |||

| -CF3 |

The pyrazine ring itself is a major contributor to the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to its electronic properties and reactivity. researchgate.net The broad-spectrum nature of these compounds is attributed to the fact that the catalytic domain of the RdRp enzyme they target is highly conserved across different families of RNA viruses. nih.govdrugbank.com

Influence of Carboxamide Substitutions on Compound Activity

The primary carboxamide group (-C(=O)NH2) at the C-2 position is a cornerstone of the molecule's activity, playing a direct role in its ability to mimic natural purine bases. asm.org While this group is generally considered essential, research has explored modifications and conjugations at this position to create derivatives with potentially enhanced properties or synergistic effects.

One strategy involves linking the pyrazinecarboxamide scaffold to another active antiviral agent. For example, a hybrid molecule combining favipiravir and oseltamivir (B103847) was synthesized, demonstrating a synergistic improvement in activity against the H5N2 influenza virus. nih.gov Such modifications often occur via linkage at one of the pyrazine ring nitrogens, but byproducts involving substitution at the amide group have also been obtained. nih.govscispace.com

Another approach involves altering the carboxamide group itself. Studies on pyrazinoic acid, where the -CONH2 group is replaced by a carboxylic acid (-COOH), have used this acid as a handle to synthesize new conjugates. By coupling pyrazinoic acid with various amino acids, and subsequently with other chemical moieties, new classes of pyrazine-based conjugates with potential antiviral activity against SARS-CoV-2 have been developed. nih.gov This highlights that while the primary carboxamide is ideal for mimicking nucleosides, the C-2 position serves as a versatile anchor point for creating more complex derivatives.

| Modification Strategy | Example | Purpose / Outcome | Reference |

|---|---|---|---|

| Conjugation with another antiviral | Favipiravir-Oseltamivir Hybrid | To achieve a synergistic antiviral effect against specific influenza strains. | nih.gov |

| Use of Carboxylic Acid precursor | Pyrazinoic acid-amino acid conjugates | To create a new library of compounds by building off the C-2 position for activity against different viruses (e.g., SARS-CoV-2). | nih.gov |

| Replacement with Piperazine (B1678402) derivatives | N-substituted piperazine derivatives of favipiravir | Designed in silico to explore new interactions and potentially improve binding ability against Nipah Virus. | researchgate.net |

Stereochemical Considerations in the Design of Pyrazinecarboxamide Analogs

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical factor in the biological activity of pyrazinecarboxamide analogs. This importance becomes paramount when considering the active form of the drug, pyrazinecarboxamide-ribofuranosyl-5'-triphosphate (RTP). nih.govmdpi.com The attachment of the ribose sugar introduces multiple chiral centers, and the precise stereoconfiguration of this sugar is essential for the molecule to be correctly recognized and utilized by the viral polymerase.

The natural substrate for the polymerase is a ribonucleoside with a specific D-ribose configuration. Therefore, synthetic analogs must mimic this specific stereochemistry to be effective inhibitors. Any deviation in the stereoisomeric form of the ribose moiety can lead to a significant or complete loss of antiviral activity.

A clear example of the importance of stereochemistry comes from studies on favipiravir derivatives where the ribose sugar was replaced with a different cyclic system. In one study, modification of favipiravir with an oxathiolane derivative produced two distinct stereoisomers (cis and trans). nih.gov The biological activities of these isomers were markedly different:

The cis-isomer showed activity against the H1N1 influenza virus.

The trans-isomer was inactive against influenza but demonstrated activity against HIV.

This finding powerfully illustrates that even subtle changes in the spatial orientation of substituents can drastically alter the biological target profile and activity of the compound, underscoring the necessity of strict stereochemical control in the design and synthesis of novel pyrazinecarboxamide analogs. nih.govscispace.com

Mechanistic Insights and Molecular Interaction Studies

Investigation of Molecular Targets and Biochemical Pathways

Inhibition of Viral RNA-dependent RNA Polymerase (RdRp) by Pyrazine (B50134) Antiviral Analogs

Pyrazine antiviral analogs, such as favipiravir (B1662787) (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) and 3-hydroxypyrazine-2-carboxamide (B1682577) (T-1105), function as potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. drugbank.comnih.govactanaturae.ruthe-innovation.orgchemicalbook.comresearchgate.netnih.govnih.gov These compounds are prodrugs, meaning they are converted into their active form intracellularly. drugbank.comthe-innovation.orgnih.gov This active form, a ribofuranosyl-5'-triphosphate derivative (favipiravir-RTP), acts as a nucleoside analog, mimicking natural purine (B94841) nucleosides like GTP and ATP. nih.govnih.gov

The primary mechanism of action involves the selective inhibition of RdRp. nih.govchemicalbook.com Favipiravir-RTP competes with natural nucleotides for binding to the active site of the viral RdRp. drugbank.com Once incorporated into the nascent viral RNA strand, it can lead to two main outcomes:

Chain Termination: The presence of the analog can halt further elongation of the RNA chain, effectively stopping viral replication. nih.gov

Lethal Mutagenesis: The incorporation of the analog can induce a high rate of mutations in the viral genome, leading to the production of non-viable virus particles. nih.govnih.gov

Studies have shown that favipiravir is effective against a broad spectrum of RNA viruses, including influenza viruses, arenaviruses, bunyaviruses, and filoviruses. nih.gov The conserved nature of the catalytic domain of RdRp across different RNA viruses contributes to this broad-spectrum activity. nih.gov The analog 3-hydroxypyrazine-2-carboxamide (T-1105) also exhibits antiviral activity by inhibiting viral RdRp after being converted to its active triphosphate form. actanaturae.ruchemicalbook.com

| Antiviral Pyrazine Analog | Active Form | Mechanism of Action | Viral Target | References |

| Favipiravir (T-705) | Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP) | Competitive inhibition of RdRp, chain termination, lethal mutagenesis | RNA-dependent RNA polymerase (RdRp) | drugbank.comnih.govactanaturae.ruthe-innovation.orgresearchgate.netnih.govnih.govnih.gov |

| 3-Hydroxypyrazine-2-carboxamide (T-1105) | T-1105-ribose-5'-triphosphate (T-1105-RTP) | Inhibition of RdRp | RNA-dependent RNA polymerase (RdRp) | actanaturae.ruchemicalbook.com |

Interaction with Mycobacterial Fatty Acid Synthase I (FAS I) System by Related Pyrazinecarboxamides

Pyrazinamide (B1679903) (PZA), a key first-line drug for tuberculosis treatment, is a pyrazinecarboxamide that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. droracle.aidrugbank.comyoutube.com One of the proposed primary targets for the antimycobacterial action of PZA is the fatty acid synthase I (FAS I) system of Mycobacterium tuberculosis. droracle.aidrugbank.comnih.govresearchgate.net

The FAS I enzyme is responsible for the synthesis of long-chain fatty acids, which are essential components of the mycobacterial cell wall. drugbank.commdpi.com Inhibition of FAS I disrupts the integrity of the cell wall, leading to bacterial cell death. mdpi.com Studies have shown that PZA and its analog, 5-chloro-pyrazinamide, can inhibit the activity of M. tuberculosis FAS I, thereby blocking the biosynthesis of fatty acids. nih.govresearchgate.net

However, some research suggests that POA does not directly inhibit purified mycobacterial FAS-I, indicating that the interaction might be more complex or that other targets are involved. nih.govasm.orgpharmgkb.org The acidic environment within macrophages, where M. tuberculosis often resides, is believed to be crucial for the activity of PZA, as it facilitates the accumulation of the protonated form of POA inside the bacterial cell. drugbank.comyoutube.com

Proposed Mechanisms for Antibacterial and Antifungal Activities of Pyrazinecarboxamide Derivatives

Derivatives of pyrazinecarboxamide have demonstrated a range of antibacterial and antifungal activities, with proposed mechanisms extending beyond the inhibition of fatty acid synthesis.

For their antibacterial activity , particularly against Mycobacterium tuberculosis, the disruption of membrane transport and energetics by pyrazinoic acid is a key proposed mechanism. droracle.aidrugbank.com The accumulation of POA within the bacterial cell can lower the intracellular pH and disrupt the membrane potential, interfering with essential energy production processes. drugbank.comyoutube.com

In the realm of antifungal activity , various pyrazole (B372694) and pyrazine carboxamide derivatives have been synthesized and shown to be effective against a range of phytopathogenic fungi. nih.govnih.govresearchgate.net For some of these derivatives, the proposed mechanism involves the inhibition of succinate (B1194679) dehydrogenase, a vital enzyme in the mitochondrial electron transport chain. nih.gov The structure-activity relationship studies of these compounds indicate that the nature and position of substituents on the pyrazine ring and the amide group significantly influence their antifungal potency. researchgate.net For instance, certain 3,5-bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid have displayed high activity against Mycobacterium tuberculosis, while other derivatives have shown significant antifungal effects against strains like Trichophyton mentagrophytes. researchgate.net

Characterization of Molecular Binding Modes and Intermolecular Interactions

Analysis of Hydrogen Bonding and Noncovalent Interactions in Pyrazine Derivatives

The biological activity of pyrazine derivatives is intrinsically linked to their ability to form various noncovalent interactions with their molecular targets. A systematic analysis of pyrazine-based ligands in protein structures has revealed that hydrogen bonding is a predominant interaction. nih.gov The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors. nih.gov

Furthermore, weak hydrogen bonds involving the pyrazine ring's hydrogen atoms as donors, as well as π-interactions, are also important for binding. nih.gov In specific cases, such as with chloropyrazines, halogen bonds have been observed. nih.gov Theoretical studies on pyrazine clustered with molecules like hydrogen fluoride (B91410) have been conducted to understand the nature of these hydrogen bonds. scielo.br These studies show that the formation of a hydrogen bond leads to changes in the structural, electronic, and vibrational properties of the interacting molecules. scielo.br The strength of these interactions is crucial for the binding affinity and specificity of the pyrazine derivative to its target protein. nih.gov

Proton-Coupled Electron Transfer (PCET) Mechanisms in Pyrazine Antiviral Drug Degradation

The degradation of pyrazine antiviral drugs, such as favipiravir and its analog T-1105, can occur through a process known as proton-coupled electron transfer (PCET). nih.gov Electrochemical studies combined with theoretical calculations have shown that these pyrazine derivatives can be oxidatively degraded by superoxide (B77818) radical anions, which can be generated in biological systems. nih.gov

This degradation process involves a series of proton and electron transfers that ultimately lead to the decomposition of the pyrazine ring. nih.govacs.org Understanding these degradation pathways is important, as it can affect the stability and efficacy of the antiviral drug. The mechanism suggests that the active form of the drug, pyrazine-ribofuranosyl-5'-triphosphate, could be susceptible to oxidation in inflamed tissues where superoxide levels are elevated. nih.gov This insight into the degradation mechanism could inform the design of more stable and effective pyrazine-based antiviral agents by modifying the structure to control the PCET process. nih.gov Studies on the forced degradation of favipiravir under various conditions, such as acid and base hydrolysis and oxidation, have also been conducted to identify the resulting degradation products. nih.govnih.govmdpi.com

Enzymatic Recognition of Pyrazine-Ribofuranosyl-5'-Triphosphate Analogs by Viral Polymerases

Viral RNA-dependent RNA polymerases (RdRps) are crucial enzymes for the replication and transcription of the genomes of RNA viruses. mdpi.com Their catalytic action involves the polymerization of ribonucleoside triphosphates (NTPs) using an RNA template. mdpi.com The active form of certain pyrazine-based antiviral compounds, the pyrazine-ribofuranosyl-5'-triphosphate analogs, function by targeting these essential viral enzymes.

A prominent example is favipiravir (T-705), which is intracellularly converted into its active metabolite, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP). actanaturae.ru This active form is then recognized by the viral RdRp as a substrate, where it competes with natural purine nucleotides, namely adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). actanaturae.runih.gov

Biochemical studies on the influenza A virus polymerase have shed light on the molecular interactions and the kinetic parameters of this recognition. nih.govresearchgate.net T-705-RTP is not only recognized but is also an efficient substrate for the polymerase. nih.gov A key feature of its mechanism is its ambiguous base-pairing capability; it can be incorporated into the nascent RNA strand as either a guanosine or an adenosine analog. nih.govresearchgate.net This dual recognition contributes to its antiviral effect through mutagenesis. nih.gov

The efficiency of T-705-RTP as a substrate, while high, is slightly less than that of the natural nucleotides it mimics. The discrimination by the influenza A virus polymerase against T-705-RTP is relatively low compared to natural GTP and ATP. nih.govresearchgate.net While the incorporation of a single T-705 ribonucleotide monophosphate does not immediately terminate the growing RNA chain, the incorporation of two consecutive T-705 molecules has been shown to halt further primer extension. nih.govresearchgate.net

Recent research has also indicated that pyrazine-carboxamide analogs such as favipiravir can induce backtracking of the polymerase. nih.gov This mechanism causes the polymerase to slide backward on the RNA template and pause, which ultimately leads to the inhibition of viral replication. nih.gov

Other analogs of favipiravir, such as T-1105 and T-1106, have also been developed and demonstrate similar inhibitory effects on viral RdRp through their 5'-triphosphate forms. actanaturae.ru

Kinetic Parameters of Nucleotide Incorporation by Influenza A Virus Polymerase

The following table summarizes the kinetic data for the incorporation of T-705-RTP compared to the natural substrates ATP and GTP by the influenza A virus polymerase.

| Substrate | Apparent Km (μM) | kpol (s-1) | Catalytic Efficiency (kpol/Km) (μM-1s-1) | Discrimination vs. T-705-RTP |

| GTP | 1.1 ± 0.2 | 0.041 ± 0.002 | 0.037 | 19-fold |

| ATP | 3.5 ± 0.6 | 0.021 ± 0.001 | 0.006 | 30-fold |

| T-705-RTP (vs C) | 4.2 ± 0.8 | 0.008 ± 0.0004 | 0.0019 | - |

| T-705-RTP (vs U) | 5.9 ± 1.1 | 0.0012 ± 0.0001 | 0.0002 | - |

Data sourced from biochemical assays on influenza A virus polymerase. nih.govresearchgate.net

Interacting Residues in Viral Polymerase Active Sites

Computational studies have identified key amino acid residues within the active site of viral polymerases that interact with favipiravir-ribofuranosyl-5'-triphosphate. The table below lists some of the identified interacting residues in the PB1 subunit of the H3N2 influenza virus polymerase.

| Interacting Residue |

| K121 |

| Q124 |

| M246 |

| Y253 |

| T257 |

Data based on in silico modeling of the H3N2 polymerase protein. researchgate.net

Biological Activities in in Vitro Models

Antimycobacterial Efficacy in In Vitro Assays

Derivatives of pyrazine-2-carboxamide have shown notable efficacy against several species of mycobacteria, including Mycobacterium tuberculosis, M. kansasii, and M. avium. These compounds are structurally related to pyrazinamide (B1679903), a first-line antituberculosis drug.

A series of 5-chloro-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their antimycobacterial properties. nih.gov Many of these compounds demonstrated significant activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 6.25 µg/mL. nih.gov One of the most potent compounds, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, inhibited all tested mycobacterial strains, showing a MIC of 1.56 µg/mL against M. tuberculosis and 12.5 µg/mL against other mycobacteria. nih.gov Another promising derivative, 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid, maintained good activity against M. tuberculosis (MIC = 3.13 µg/mL) and exhibited low toxicity in human cell lines. nih.gov

The natural resistance of M. kansasii to pyrazinamide is attributed to its reduced pyrazinamidase activity, the enzyme required to convert the prodrug to its active form. johnshopkins.edu However, certain N-benzyl-5-chloropyrazine-2-carboxamide derivatives have shown activity against M. kansasii. researchgate.net For instance, 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide and 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide were found to be active against a strain of M. kansasii that is naturally resistant to pyrazinamide. researchgate.net

The Mycobacterium avium complex (MAC) is another group of non-tuberculous mycobacteria that can cause severe infections. Studies have evaluated various drug combinations against M. avium. nih.gov While specific data on 5-hydroxypyrazine-2-carboxamide against M. avium is limited, the broader class of pyrazinecarboxamides has been investigated. For example, 5-chloropyrazinamide has demonstrated greater in vitro activity than pyrazinamide against a range of mycobacteria, including M. avium. nih.gov

Table 1: Antimycobacterial Activity of Pyrazine-2-carboxamide Derivatives

| Compound | Mycobacterium Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-Chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.56–6.25 | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis | 1.56 | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | Other mycobacteria | 12.5 | nih.gov |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis | 3.13 | nih.gov |

| 5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | M. kansasii | 3.13 | researchgate.net |

| 5-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | M. kansasii | 6.25 | researchgate.net |

Antiviral Activities in Cell-Based Assays

Analogs of pyrazine (B50134) have demonstrated a broad spectrum of antiviral activities against various RNA viruses, including influenza and coronaviruses. These compounds often act as nucleoside analogs, interfering with viral RNA replication.

Favipiravir (B1662787) (T-705), a derivative of 3-hydroxypyrazine-2-carboxamide (B1682577), is a well-known antiviral agent with potent activity against influenza viruses. nih.govresearchgate.net It acts as a prodrug, being converted into its active triphosphate form, which then inhibits the viral RNA-dependent RNA polymerase. nih.gov The search for novel anti-influenza drugs has led to the synthesis of various pyrazine-based C-nucleoside analogs. nih.gov One such compound exhibited potent inhibition of influenza virus replication in cell-based assays. nih.gov Furthermore, imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as robust, broad-spectrum anti-influenza agents, effective even against oseltamivir-resistant strains. acs.org

In the context of the COVID-19 pandemic, pyrazine analogs have been investigated for their potential against SARS-CoV-2. Several pyrazine-based small molecules have shown significant potency against the virus in vitro. concytec.gob.penih.gov For instance, a series of pyrazine-triazole conjugates and a benzothiazole-pyrazine hybrid displayed promising antiviral properties against SARS-CoV-2, with some compounds showing a better selectivity index than the reference drug favipiravir. nih.gov A derivative of favipiravir, cyanorona-20, was reported to be a potent and highly selective inhibitor of SARS-CoV-2 in vitro, with an EC50 value of 0.45 μM. nih.govchemicalpapers.comresearchgate.net The antiviral activity of these compounds is often attributed to the inhibition of the viral RNA-dependent RNA polymerase. nih.gov

Table 2: Antiviral Activity of Pyrazine Analogs

| Compound Class/Derivative | Virus | Key Finding | Reference |

|---|---|---|---|

| Favipiravir (T-705) | Influenza Virus | Potent inhibitor of viral RNA-dependent RNA polymerase. | nih.govresearchgate.netnih.gov |

| Imidazo[1,2-a]pyrazine derivatives | Influenza Virus (including oseltamivir-resistant strains) | Robust broad-spectrum anti-influenza activity. | acs.org |

| Pyrazine-triazole conjugates | SARS-CoV-2 | Significant potency and better selectivity index than favipiravir. | nih.gov |

| Cyanorona-20 | SARS-CoV-2 | Potent and highly selective inhibitor with an EC50 of 0.45 μM. | nih.govchemicalpapers.comresearchgate.net |

Antifungal and Antibacterial Spectrum in In Vitro Systems for Pyrazinecarboxamide Derivatives

Pyrazinecarboxamide derivatives have also been evaluated for their broader antimicrobial spectrum, including antifungal and antibacterial activities. jocpr.com Studies have shown that these compounds can be effective against various fungal and bacterial strains.

A series of pyrazine carboxamide derivatives were screened for their antifungal activity against Aspergillus niger and Candida albicans. jocpr.com While some compounds showed activity, it was generally less potent than the standard drug, fluconazole. jocpr.com In another study, chlorinated N-phenylpyrazine-2-carboxamides were tested for antifungal activity. nih.govresearchgate.net The highest antifungal effect was observed for 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide against Trichophyton mentagrophytes, with a MIC of 62.5 μmol/L. nih.govresearchgate.net

Regarding antibacterial activity, pyrazole-4-carboxamide derivatives have demonstrated good activity against both Gram-positive and Gram-negative bacteria. japsonline.com While not directly 5-hydroxypyrazine-2-carboxamide, this highlights the potential of the broader carboxamide class.

Table 3: Antifungal and Antibacterial Activity of Pyrazinecarboxamide Derivatives

| Compound | Organism | Activity | Reference |

|---|---|---|---|

| 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 62.5 μmol/L | nih.govresearchgate.net |

| Pyrazine carboxamide derivatives | Aspergillus niger, Candida albicans | Moderate activity | jocpr.com |

Photosynthesis Inhibitory Activity in Plant Chloroplast Systems by Pyrazinecarboxamide Analogs

Interestingly, pyrazinecarboxamide analogs have been found to inhibit photosynthetic electron transport (PET) in plant chloroplasts, suggesting potential applications as herbicides. nih.govresearchgate.net

A study on chlorinated N-phenylpyrazine-2-carboxamides revealed that these compounds can act as PET inhibitors. nih.govresearchgate.net The most effective compound in this series was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, which exhibited the highest PET inhibition in spinach chloroplasts with an IC50 value of 43.0 μmol/L. nih.govresearchgate.net The study noted that the presence of a chlorine atom on both the pyrazine and benzene (B151609) rings, as well as a tert-butyl group on the pyrazine ring, contributed positively to this inhibitory activity. nih.gov This indicates that specific structural modifications can enhance the photosynthesis-inhibiting properties of these compounds.

Other studies on different carboxamide structures, such as 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates and N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, have also demonstrated PET inhibitory activity in photosystem II of spinach chloroplasts, further supporting the role of the carboxamide moiety in this biological effect. mdpi.commdpi.com

Table 4: Photosynthesis Inhibitory Activity of Pyrazinecarboxamide Analogs

| Compound | System | Activity (IC50) | Reference |

|---|---|---|---|

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts (PET inhibition) | 43.0 μmol/L | nih.govresearchgate.net |

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate | Spinach Chloroplasts (PET inhibition) | 80 µM | mdpi.com |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts (PET inhibition) | ~10 µM | mdpi.com |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 5-hydroxypyrazine-2-carboxamide and related pyrazine (B50134) derivatives. These methods are used to determine various molecular descriptors that correlate with a compound's reactivity and biological activity.

Electronic Properties and Frontier Molecular Orbitals:

DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. semanticscholar.org A smaller gap suggests that the molecule is more reactive. For pyrazine derivatives, these calculations have been used to study the effects of different substituents on the electronic structure. nih.gov

Key electronic properties calculated for pyrazine derivatives include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. nih.gov

Studies have shown that the introduction of different functional groups to the pyrazine ring can significantly alter these properties, which in turn influences the molecule's biological activity. nih.gov For instance, the electron-deficient nature of the pyrazine ring makes it a good electron-withdrawing group in push-pull systems. nih.gov

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.54 |

| ELUMO (eV) | -2.21 |

| Energy Gap (ΔE) (eV) | 4.33 |

| Ionization Potential (I) (eV) | 6.54 |

| Electron Affinity (A) (eV) | 2.21 |

| Electronegativity (χ) (eV) | 4.37 |

| Chemical Hardness (η) (eV) | 2.16 |

| Chemical Softness (S) (eV)-1 | 0.46 |

| Electrophilicity Index (ω) (eV) | 4.43 |

Molecular Dynamics Simulations for Investigating Inhibitor-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In the context of 5-hydroxypyrazine-2-carboxamide and its analogs, MD simulations are crucial for understanding how these potential inhibitors interact with their biological targets. nih.govyoutube.com

The process typically begins with a starting structure of the inhibitor-target complex, often obtained from molecular docking studies. nih.gov This complex is then placed in a simulated physiological environment, including water molecules and ions. youtube.com The simulation then calculates the forces between atoms and uses these forces to predict their motion over a specific time, often on the scale of nanoseconds. mdpi.com

Key insights gained from MD simulations include:

Binding Stability: By analyzing the root mean square deviation (RMSD) of the inhibitor and the protein over the simulation time, researchers can assess the stability of the binding. A stable complex will show minimal deviation. mdpi.com

Flexibility and Conformational Changes: The root mean square fluctuation (RMSF) analysis reveals the flexibility of different parts of the protein and the inhibitor. mdpi.com This can highlight which residues are most important for the interaction and if any conformational changes occur upon binding. nih.gov

Interaction Analysis: MD simulations allow for a detailed examination of the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the target protein throughout the simulation. researchgate.net This information is vital for understanding the basis of the inhibitor's potency and for designing more effective derivatives.

For example, MD simulations have been used to study the interaction of pyrazine-containing compounds with various enzymes, helping to elucidate their mechanism of action and to design new inhibitors with improved binding affinity. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org This method is widely used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize lead compounds. youtube.com

The general form of a QSAR model is: Activity = f(physicochemical properties and/or structural descriptors) wikipedia.org

For pyrazine derivatives, QSAR studies have been conducted to correlate their structural features with activities such as anticancer and antimycobacterial effects. semanticscholar.orgresearchgate.net The process involves several steps:

Data Set Preparation: A set of pyrazine derivatives with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. youtube.com Quantum chemical calculations, such as DFT, are often used to obtain electronic descriptors. nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the biological activity. semanticscholar.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Successful QSAR models for pyrazine derivatives have demonstrated a high correlation between predicted and experimental activities, indicating their utility in designing new compounds with potentially enhanced potency. semanticscholar.org

Theoretical Analysis of Proton-Coupled Electron Transfer Mechanisms in Pyrazine Derivatives

Proton-Coupled Electron Transfer (PCET) is a fundamental chemical process where both a proton and an electron are transferred. nih.gov This mechanism is crucial in many biological and chemical systems. nih.gov Theoretical studies are essential to unravel the intricacies of PCET reactions involving pyrazine derivatives.

PCET can occur through two main mechanisms:

Concerted Mechanism: The proton and electron are transferred in a single kinetic step. nih.gov

Sequential Mechanism: The transfer occurs in two separate steps, either proton transfer followed by electron transfer (PT-ET) or electron transfer followed by proton transfer (ET-PT). nih.gov

Theoretical models are used to determine which pathway is more favorable for a given pyrazine derivative. These models often involve calculating the potential energy surfaces for the different reaction pathways. Factors such as the electronic coupling between the donor and acceptor, the reorganization energy, and the free energy change of the reaction are considered. researchgate.net

Studies on systems analogous to pyrazine derivatives have shown that the nature of the solvent and the presence of external electric fields can significantly influence the PCET mechanism and rate. researchgate.net Understanding these mechanisms at a theoretical level is critical for applications in areas like catalysis and the development of new energy conversion technologies. nih.gov

Structural Conformer Optimization and Energy Minimization for Pyrazine Compounds

Before performing more complex computational analyses like docking or MD simulations, it is essential to determine the most stable three-dimensional structure of a molecule. This is achieved through structural conformer optimization and energy minimization.

For 5-hydroxypyrazine-2-carboxamide and its derivatives, this process involves:

Generating Initial Structures: Several possible conformations of the molecule are generated by rotating around single bonds.

Geometry Optimization: Using quantum mechanical methods like DFT or semi-empirical methods, the geometry of each conformer is optimized to find a local energy minimum on the potential energy surface. nih.gov This involves adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest energy.

Energy Calculation: The energy of each optimized conformer is calculated.

Identifying the Global Minimum: The conformer with the lowest energy is considered the most stable and is used for subsequent computational studies.

This process is crucial because the conformation of a molecule can significantly affect its properties and its ability to interact with a biological target. nih.gov For instance, the optimization of the nitration of 3-hydroxypyrazine-2-carboxamide (B1682577) involved careful control of reaction conditions to achieve the desired product with high yield and purity, a process that can be guided by understanding the energetics of the reactants and products. uns.ac.id

Biochemical Pathways and Biotransformations of Pyrazine Derivatives

Metabolism of Pyrazinamide-Related Compounds (e.g., 5-hydroxypyrazine-2-carboxylic acid as a metabolite of pyrazinamide)

Pyrazinamide (B1679903) (PZA), a primary drug for treating tuberculosis, undergoes extensive metabolism primarily in the liver. nih.govpharmgkb.org This biotransformation process leads to several key metabolites, including 5-hydroxypyrazine-2-carboxamide, the subject of this article, which is also known as 5-hydroxy-pyrazinamide (5-OH-PZA). nih.govfoodb.canih.gov

The metabolic journey of pyrazinamide involves two principal pathways. In the main pathway, a deacetylase enzyme known as pyrazinamidase, present in Mycobacterium tuberculosis and the liver, hydrolyzes pyrazinamide into pyrazinoic acid (POA). nih.govdrugbank.comwikipedia.org This active form of the drug inhibits fatty acid synthase I in the bacterium. drugbank.comwikipedia.org Subsequently, the enzyme xanthine (B1682287) oxidase hydroxylates POA to form 5-hydroxypyrazinoic acid (5-OH-PA). nih.gov

Alternatively, pyrazinamide can first be hydroxylated by xanthine oxidase to produce 5-hydroxypyrazine-2-carboxamide (5-OH-PZA). nih.gov This metabolite is then hydrolyzed by a amidase to yield 5-hydroxypyrazinoic acid (5-OH-PA). nih.gov These metabolites, including pyrazinoic acid, 5-hydroxypyrazine-2-carboxamide, and 5-hydroxypyrazinoic acid, are the major products found in urine, with approximately 70% of an oral PZA dose being excreted renally within 36 hours. nih.gov

Table 1: Major Metabolites of Pyrazinamide

| Parent Compound | Metabolite | Key Enzyme(s) |

|---|---|---|

| Pyrazinamide (PZA) | Pyrazinoic Acid (POA) | Pyrazinamidase/Amidase |

| Pyrazinamide (PZA) | 5-Hydroxypyrazine-2-carboxamide (5-OH-PZA) | Xanthine Oxidase |

| Pyrazinoic Acid (POA) | 5-Hydroxypyrazinoic Acid (5-OH-PA) | Xanthine Oxidase |

| 5-Hydroxypyrazine-2-carboxamide (5-OH-PZA) | 5-Hydroxypyrazinoic Acid (5-OH-PA) | Amidase |

Role of Hepatic Enzymes (e.g., Cytochrome P450, Molybdenum-Containing Oxidases) in Pyrazine (B50134) Ring Hydroxylation

The hydroxylation of the pyrazine ring is a pivotal reaction in the metabolism of pyrazinamide and other pyrazine derivatives, primarily facilitated by two major classes of hepatic enzymes: molybdenum-containing oxidases and cytochrome P450 (CYP450) enzymes. nih.govnih.gov

Molybdenum-Containing Oxidases: This family of enzymes, which includes xanthine oxidase (XO) and aldehyde oxidase (AO), plays a significant role in the metabolism of various nitrogen-containing heterocyclic compounds. nih.govoregonstate.edunih.govexlibrisgroup.com In humans, these enzymes are essential for the breakdown of purines and the metabolism of certain drugs and toxins. oregonstate.edu

Xanthine oxidase is directly responsible for the hydroxylation of both pyrazinamide and its primary metabolite, pyrazinoic acid. nih.gov It catalyzes the conversion of pyrazinamide to 5-hydroxypyrazine-2-carboxamide and pyrazinoic acid to 5-hydroxypyrazinoic acid. nih.gov Similarly, aldehyde oxidase is known to be involved in the metabolism of N-heterocyclic compounds. nih.govnih.gov The activity of these molybdenum-containing enzymes is crucial for the detoxification and subsequent excretion of pyrazine compounds. oregonstate.eduunl.pt

Cytochrome P450 (CYP450) Enzymes: The cytochrome P450 superfamily of heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics, including drugs and environmental chemicals. nih.govyoutube.com These enzymes catalyze a variety of oxidative reactions, with hydroxylation being a common transformation. youtube.comyoutube.comyoutube.com

While xanthine oxidase is the primary enzyme for pyrazinamide hydroxylation, CYP450 enzymes are also involved in the metabolism of other pyrazine derivatives. Studies have shown that certain pyrazines can induce specific CYP450 isoenzymes. For instance, pyrazine itself has been found to be an inducer of CYP2E1, while other derivatives like (methylthio)methylpyrazine can induce a broader range of isoforms, including CYP2B1, CYP3A, and CYP2E1. nih.gov The induction of these enzymes suggests that the CYP450 system plays a role in the biotransformation of various pyrazine structures, likely through hydroxylation and other oxidative pathways. nih.govnih.gov Protein engineering studies on CYP enzymes have also explored their potential to catalyze the aromatic hydroxylation of various substrates. nih.gov

Table 2: Hepatic Enzymes in Pyrazine Ring Hydroxylation

| Enzyme Family | Specific Enzyme(s) | Role in Pyrazine Metabolism |

|---|---|---|

| Molybdenum-Containing Oxidases | Xanthine Oxidase (XO), Aldehyde Oxidase (AO) | Primary enzymes for the hydroxylation of pyrazinamide and pyrazinoic acid. nih.govnih.gov |

| Cytochrome P450 (CYP450) | CYP2E1, CYP2B1, CYP3A | Involved in the metabolism of various pyrazine derivatives; can be induced by them. nih.gov |

Microbial Degradation and Transformation of Pyrazine Derivatives in Environmental and Biological Systems

Pyrazine compounds are not only relevant in medicine but are also found in the environment, originating from both natural and anthropogenic sources. nih.gov The biodegradation of these compounds by microorganisms is a key process in their environmental fate. nih.gov

Research has demonstrated that various bacteria are capable of utilizing pyrazines as their sole source of carbon and nitrogen for energy. nih.govresearchgate.netproquest.com This microbial transformation is crucial for the natural attenuation of pyrazine contamination in ecosystems like wastewater. researchgate.net Several bacterial genera have been identified as effective pyrazine degraders, including Bacillus sp., Flavobacterium sp., Corynebacterium sp., Pseudomonas sp., Streptococcus sp., and Staphylococcus sp. researchgate.net

The initial step in the microbial degradation of many pyrazine derivatives is often a ring hydroxylation reaction. proquest.com This enzymatic attack introduces a hydroxyl group onto the pyrazine ring, which is a common strategy to initiate the breakdown of aromatic compounds, making the ring more susceptible to subsequent cleavage. proquest.com While the complete degradation pathways and the specific mechanisms of ring cleavage are still under investigation, it is evident that hydroxylation is a critical initiating event. nih.govproquest.com This process is analogous to the initial metabolic steps observed in mammals, highlighting a conserved biochemical approach to transforming these heterocyclic structures across different biological systems. nih.gov

Advanced Analytical Techniques in 5 Hydroxypyrazine 2 Carboxamide Research

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in identifying and characterizing 5-hydroxypyrazine-2-carboxamide. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide a complete picture of the molecule's structure and connectivity.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in 5-hydroxypyrazine-2-carboxamide by detecting the vibrational frequencies of its bonds. istanbul.edu.tr The IR spectrum of pyrazinamide (B1679903), a related compound, shows characteristic peaks for the amide and pyrazine (B50134) ring structures. istanbul.edu.trjconsortium.com For example, the C=O stretching vibration of the amide group and the various C-H and C-N stretching and bending vibrations of the pyrazine ring can be identified. istanbul.edu.tr In solid pyrazinamide, the amide group hydrogens are involved in both inter- and intramolecular hydrogen bonds. istanbul.edu.tr

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of 5-hydroxypyrazine-2-carboxamide. nih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information. For 5-hydroxypyrazine-2-carboxamide, the predicted monoisotopic mass is 139.03818 Da. uni.lu The mass spectrum of its related acid, 5-hydroxy-2-pyrazinecarboxylic acid, is also available for comparison. massbank.eu

Table 1: Predicted Collision Cross Section (CCS) Data for 5-Hydroxypyrazine-2-carboxamide Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 140.04546 | 124.3 |

| [M+Na]⁺ | 162.02740 | 133.4 |

| [M-H]⁻ | 138.03090 | 124.1 |

| [M+NH₄]⁺ | 157.07200 | 142.0 |

| [M+K]⁺ | 178.00134 | 131.1 |

| [M+H-H₂O]⁺ | 122.03544 | 117.6 |

| [M+HCOO]⁻ | 184.03638 | 146.3 |

Data sourced from PubChemLite. uni.lu

Electrochemical Analysis for Mechanistic Studies of Pyrazine Derivatives

Electrochemical methods, such as cyclic voltammetry and polarography, are invaluable for investigating the redox behavior and reaction mechanisms of pyrazine derivatives. researchgate.net These techniques can provide insights into electron transfer processes, the stability of intermediates, and the influence of pH on the reaction pathways.

A study on 2-hydroxy-3-phenyl-6-methylpyrazine revealed that its reduction is a complex process involving two electrons and a variable number of protons, highly dependent on the pH of the solution. researchgate.net At very low pH, the protonated species undergoes a two-electron, two-proton reduction. In a less acidic to neutral pH range, the non-protonated species is protonated at the electrode surface before reduction. researchgate.net At higher pH, the protonation step becomes rate-limiting. researchgate.net Such studies on related pyrazine derivatives help in understanding the potential electrochemical behavior of 5-hydroxypyrazine-2-carboxamide.

Potentiometric Titration for Acid-Base Properties of 5-Hydroxypyrazine-2-carboxylic Acid

Potentiometric titration is a classical analytical method used to determine the acid dissociation constants (pKa) of a compound. For 5-hydroxypyrazine-2-carboxylic acid, a metabolite of pyrazinamide, this technique is crucial for understanding its acid-base properties. selleckchem.combiocat.commedchemexpress.commatrixscientific.comadooq.comsigmaaldrich.comsigmaaldrich.cn The pKa values indicate the pH at which the carboxylic acid and the pyrazinol/pyrazinone tautomers will be protonated or deprotonated. This information is vital for predicting its behavior in different chemical and biological environments.

Nuclear Quadrupole Resonance Spectroscopy for Noncovalent Interaction Analysis in Analogs

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is particularly sensitive to the local electronic environment of quadrupolar nuclei (nuclei with a spin quantum number I > 1/2), such as ¹⁴N. du.ac.in NQR measures the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing detailed information about chemical bonding and noncovalent interactions. du.ac.inyoutube.com

While direct NQR studies on 5-hydroxypyrazine-2-carboxamide are not widely reported, the technique has been applied to study pyrazine and its analogs. du.ac.in These studies can reveal subtle changes in the electronic structure of the pyrazine ring due to substituent effects and intermolecular interactions, such as hydrogen bonding. du.ac.in This makes NQR a potentially powerful tool for characterizing the solid-state structure and intermolecular interactions of 5-hydroxypyrazine-2-carboxamide. du.ac.incopernicus.org

Future Directions and Emerging Research Areas for 5 Hydroxypyrazine 2 Carboxamide